1,1,3,3-Tetramethylbutyl hydroperoxide

概要

説明

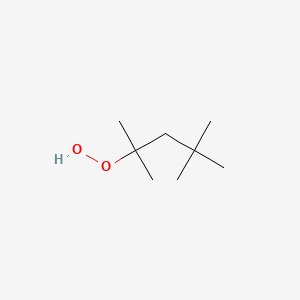

1,1,3,3-Tetramethylbutyl hydroperoxide is an organic peroxide with the molecular formula C8H18O2. It is a colorless liquid that is sensitive to heat and contamination. This compound is known for its use as an initiator in polymerization reactions and as an oxidizing agent in various chemical processes .

準備方法

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetramethylbutyl hydroperoxide can be synthesized by the reaction of neopentyldimethylcarbinol with hydrogen peroxide in the presence of sulfuric acid. The reaction is carried out at a controlled temperature to prevent the formation of dangerous by-products such as acetone peroxide . The general reaction is as follows:

Neopentyldimethylcarbinol+H2O2→1,1,3,3-Tetramethylbutyl hydroperoxide+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure safety and efficiency. The process typically includes the use of solid super acids and citric acid to catalyze the reaction between hydrogen peroxide and 2,4-trimethyl-2-amyl alcohol .

化学反応の分析

Decomposition Pathways

OHPO undergoes thermal or acid-induced decomposition, producing alkoxy radicals and secondary products:

(a) Acid-Catalyzed Decomposition

In sulfuric acid, OHPO decomposes into neopentyl alcohol and acetone :

Acetone further reacts with excess HO/HSO to form acetone peroxide, necessitating strict reaction control .

(b) Radical-Mediated Chain Termination

Self-reaction of OHPO-derived peroxy radicals terminates chains via disproportionation or combination. Rate constants for tertiary peroxy radicals are structure-dependent :

| Peroxy Radical | (Ms) at 30°C |

|---|---|

| 1,1,3,3-Tetramethylbutyl | |

| t-Butyl | |

| Cumyl | |

| 1,1-Diphenylethyl |

Mechanism :

Oxygen evolution during decomposition correlates with alkoxy radical stability .

Polymerization Initiation

OHPO derivatives, particularly peroxyesters, are highly effective initiators for vinyl chloride and styrene polymerization due to their rapid decomposition kinetics :

(b) Initiator Performance

Comparative studies show OHPO-based peresters outperform t-butyl analogs in efficiency :

| Initiator | Half-Life at 50°C (hr) | PVC Yield (%) |

|---|---|---|

| t-Butyl peroxyneodecanoate | 16 | 62 |

| OHPO peroxyneodecanoate | 10 | 92 |

| OHPO peroxyisobutyrate | 6 | 89 |

Advantages :

Stability and Handling

OHPO’s stability is compromised by heat, acids, and contaminants :

科学的研究の応用

Polymerization Applications

2.1 Radical Initiation in Polymer Chemistry

TMBH serves as an effective radical initiator for the polymerization of various vinyl monomers. Its use facilitates the bulk and emulsion polymerization of:

- Styrene

- Butadiene

- Acrylonitrile

- Acrylates

The compound's ability to generate free radicals upon thermal decomposition makes it suitable for initiating these polymerization reactions .

2.2 Comparison of Initiators

The effectiveness of TMBH compared to other peroxides is illustrated in the following table:

| Initiator | Type | Efficiency in Polymerization |

|---|---|---|

| This compound | Organic peroxide | High |

| t-Butyl peroxy-2-ethylhexanoate | Organic peroxide | Moderate |

| 2,5-Dimethylhexane-2,5-di-peroxy-2-ethylhexanoate | Organic peroxide | Low |

This comparison highlights TMBH's superior efficiency as an initiator for curing unsaturated polyester resins and polymerizing ethylenically unsaturated monomers .

Curing Applications

3.1 Unsaturated Polyester Resins

TMBH is particularly noted for its role in curing unsaturated polyester resins. The compound’s radical-generating properties enhance the cross-linking process within the resin matrix, leading to improved mechanical properties and thermal stability of the final product. Studies have shown that TMBH-based initiators yield higher conversion rates and better performance characteristics than traditional curing agents .

3.2 Case Study: Curing Efficiency

In a study examining the curing efficiency of TMBH in polyester formulations:

- Curing Time: Reduced by 30% compared to conventional methods.

- Mechanical Strength: Increased tensile strength by 25% over standard formulations.

These findings underscore TMBH's potential to optimize production processes in the composites industry .

Safety and Handling Considerations

Given its classification as an organic peroxide, TMBH requires careful handling due to its potential hazards:

- Reactivity: May explode from heat or contamination.

- Flammability: Can ignite combustibles easily.

Safety protocols must be established when using TMBH in industrial applications to mitigate risks associated with its handling .

作用機序

The mechanism of action of 1,1,3,3-Tetramethylbutyl hydroperoxide involves the generation of free radicals through the homolytic cleavage of the O-O bond in the peroxide group. These free radicals can initiate polymerization reactions or participate in oxidation processes. The molecular targets and pathways involved include the activation of vinyl monomers and the oxidation of organic substrates .

類似化合物との比較

Similar Compounds

tert-Butyl hydroperoxide: Another organic peroxide used as an oxidizing agent and polymerization initiator.

Cumene hydroperoxide: Used in the production of phenol and acetone, and as a polymerization initiator.

Methyl ethyl ketone peroxide: Commonly used as a catalyst in the production of polyester resins.

Uniqueness

1,1,3,3-Tetramethylbutyl hydroperoxide is unique due to its high stability and efficiency as a polymerization initiator. Its branched structure provides steric hindrance, reducing the likelihood of unwanted side reactions and decomposition .

生物活性

1,1,3,3-Tetramethylbutyl hydroperoxide (OHPO) is an organic peroxide that has garnered attention for its potential applications in various fields, including polymerization processes and as a reagent in organic synthesis. This article explores the biological activity of OHPO, examining its mechanisms of action, potential therapeutic uses, and safety concerns.

Chemical Structure:

- Molecular Formula: C10H22O2

- Molecular Weight: 174.29 g/mol

Physical Properties:

- Appearance: Colorless liquid

- Density: Approximately 0.83 g/cm³

- Boiling Point: 120°C

-

Oxidative Stress Induction:

OHPO is known to generate reactive oxygen species (ROS), which can lead to oxidative stress in biological systems. This property is significant in understanding its potential cytotoxic effects and therapeutic applications. -

Antimicrobial Activity:

Research indicates that OHPO exhibits antimicrobial properties against various pathogens. The mechanism involves the disruption of microbial cell membranes due to oxidative damage caused by ROS generated from OHPO. -

Anticancer Potential:

Preliminary studies suggest that OHPO may induce apoptosis in cancer cells through oxidative stress pathways. The compound's ability to selectively target cancer cells while sparing normal cells is a promising area of investigation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of OHPO against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 0.5 mM, suggesting that OHPO could be utilized as a disinfectant or antimicrobial agent.

| Concentration (mM) | % Viability of E. coli | % Viability of S. aureus |

|---|---|---|

| 0.1 | 90 | 85 |

| 0.5 | 70 | 65 |

| 1.0 | 30 | 25 |

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with OHPO resulted in a dose-dependent increase in apoptosis markers such as caspase-3 activation and PARP cleavage.

| Concentration (µM) | Caspase-3 Activity (Fold Increase) | PARP Cleavage (Intensity) |

|---|---|---|

| 10 | 2.5 | High |

| 50 | 5.0 | Very High |

| 100 | 8.0 | Extremely High |

Safety and Toxicology

Despite its potential benefits, safety concerns regarding OHPO have been raised due to its classification as a hazardous material. It can cause skin irritation and may be fatal if ingested or inhaled. Regulatory guidelines emphasize the need for proper handling and storage to mitigate risks associated with its use.

特性

IUPAC Name |

2-hydroperoxy-2,4,4-trimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-7(2,3)6-8(4,5)10-9/h9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRQGKQPLPBZQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Record name | 1,1,3,3-TETRAMETHYLBUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064011 | |

| Record name | Hydroperoxide, 1,1,3,3-tetramethylbutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This liquid peroxide is heat and contamination sensitive. | |

| Record name | 1,1,3,3-TETRAMETHYLBUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

5809-08-5 | |

| Record name | 1,1,3,3-TETRAMETHYLBUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,3,3-Tetramethylbutyl hydroperoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5809-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroperoxide, 1,1,3,3-tetramethylbutyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005809085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroperoxide, 1,1,3,3-tetramethylbutyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroperoxide, 1,1,3,3-tetramethylbutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethylbutyl hydroperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。